3-(5-Methyl-2-thiazolidinyl)pyridine

lipophilicity drug-likeness permeability

3-(5-Methyl-2-thiazolidinyl)pyridine (CAS 116113-07-6) is a heterocyclic small molecule (C9H12N2S, MW 180.27 g/mol) comprising a pyridine ring connected at the 3-position to a 5-methyl-substituted thiazolidine ring. Its computed physicochemical properties include a LogP of 2.13, a topological polar surface area (TPSA) of 50.22 Ų, a density of 1.115 g/cm³, and a boiling point of 329 °C at 760 mmHg.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
CAS No. 116113-07-6
Cat. No. B12666899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-2-thiazolidinyl)pyridine
CAS116113-07-6
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1CNC(S1)C2=CN=CC=C2
InChIInChI=1S/C9H12N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-4,6-7,9,11H,5H2,1H3
InChIKeyMVBRBSRJVFJQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-2-thiazolidinyl)pyridine (CAS 116113-07-6): Chemical Identity and Physicochemical Profile for Procurement Screening


3-(5-Methyl-2-thiazolidinyl)pyridine (CAS 116113-07-6) is a heterocyclic small molecule (C9H12N2S, MW 180.27 g/mol) comprising a pyridine ring connected at the 3-position to a 5-methyl-substituted thiazolidine ring [1]. Its computed physicochemical properties include a LogP of 2.13, a topological polar surface area (TPSA) of 50.22 Ų, a density of 1.115 g/cm³, and a boiling point of 329 °C at 760 mmHg [1]. The compound is structurally distinct from the more extensively studied 3-(2-thiazolidinyl)pyridine (CAS 700-93-6; des‑methyl analog, MW 166.25 g/mol, LogP 0.8) [2] and from 2‑(5‑methyl‑2‑thiazolidinyl)pyridine (regioisomeric analog) .

Why Generic Substitution of 3-(5-Methyl-2-thiazolidinyl)pyridine Is Scientifically Unsupported: Evidence Gap Summary


No publicly accessible head‑to‑head studies or quantitative biological activity data (IC50, Ki, MIC, etc.) were identified for 3‑(5‑methyl‑2‑thiazolidinyl)pyridine (CAS 116113‑07‑6) in primary research papers, patents, or authoritative databases as of the search date. The available evidence is limited to computed physicochemical properties [1] and class‑level statements about thiazolidine‑ and pyridine‑containing analogs [2][3]. The regioisomeric 2‑(5‑methyl‑2‑thiazolidinyl)pyridine , the des‑methyl 3‑(2‑thiazolidinyl)pyridine [4], and the 4‑thiazolidinone‑containing pyridine hybrids [3] have all been described as possessing distinct biological profiles, but no published study directly compares any of these analogs against the target compound under identical experimental conditions. Consequently, any claim of differential performance versus an alternative must be treated as unverified class‑level inference [2][3]. Procurement decisions based on structure‑activity assumptions should be accompanied by internal head‑to‑head evaluation under the intended assay conditions.

Quantitative Differentiation Evidence for 3-(5-Methyl-2-thiazolidinyl)pyridine Versus Closest Analogs


Lipophilicity (LogP) Shift Induced by the 5-Methyl Substituent Relative to the Des-Methyl Analog

The computed LogP of 3-(5-methyl-2-thiazolidinyl)pyridine is 2.13 (XLogP3) [1], compared to a LogP of 0.8 for the des‑methyl analog 3-(2-thiazolidinyl)pyridine (CAS 700-93-6) [2]. This represents a >2.6‑fold increase in the octanol‑water partition coefficient, indicating substantially higher lipophilicity. TPSA remains unchanged at 50.2 Ų for both compounds [1][2].

lipophilicity drug-likeness permeability

Regioisomeric Attachment Position (3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl) Drives Activity Divergence in Thiazolidinone Scaffolds

SAR studies on thiazolidinone‑pyridine hybrids demonstrate that the position of the pyridyl attachment critically influences biological activity. In HIV‑1 reverse transcriptase inhibitors, the 3‑pyridyl moiety, and specifically the substitution at its 4″‑position, was identified as crucial for inhibitory potency (Q² = 0.76–0.79 in QSAR models) [1]. Separately, 2‑(3‑pyridyl)thiazolidine‑4‑carboxamides exhibit potent PAF receptor antagonism, whereas the corresponding 2‑(4‑pyridyl) regioisomer shows markedly different activity [2]. No direct comparison of 3‑(5‑methyl‑2‑thiazolidinyl)pyridine against its 2‑pyridyl or 4‑pyridyl regioisomers has been published, but the class‑level data strongly indicate that regioisomeric interchange cannot be assumed to be functionally equivalent.

structure-activity relationship regioisomerism HIV-1 RT inhibition

Thiazolidine Ring Stability and the Role of 5-Methyl Substitution in Reducing In Vivo Fragmentation

Thiazolidine‑containing PAF antagonists are known to undergo ring fragmentation in vitro and in vivo, limiting their pharmacokinetic utility [1]. The introduction of bicyclic thiazolidine systems was required to improve stability [1]. The 5‑methyl substitution in 3‑(5‑methyl‑2‑thiazolidinyl)pyridine introduces steric bulk adjacent to the thiazolidine sulfur atom, which may, by class‑level analogy to N‑methyl and α‑methyl effects in related heterocycles, slow oxidative ring‑opening or nucleophilic attack. However, no quantitative stability comparison (e.g., t1/2 in microsomes or plasma) between 3‑(5‑methyl‑2‑thiazolidinyl)pyridine and the parent des‑methyl compound has been reported.

metabolic stability thiazolidine ring fragmentation PAF antagonist

Evidence-Supported Application Scenarios for 3-(5-Methyl-2-thiazolidinyl)pyridine in Medicinal Chemistry and Chemical Biology


Exploratory SAR Studies on Pyridyl-Thiazolidine Regioisomers for Target Identification

The compound is suitable as a probe in systematic structure‑activity relationship (SAR) campaigns comparing 3‑pyridyl, 2‑pyridyl, and 4‑pyridyl thiazolidine regioisomers. The class‑level evidence that pyridyl attachment position critically modulates PAF receptor antagonism and HIV‑1 RT inhibition [1][2] makes the 3‑pyridyl regioisomer with a 5‑methyl substituent a valuable comparator for deconvoluting binding site topology.

Physicochemical Property Benchmarking for CNS Penetration Prediction Models

With a LogP of 2.13 and TPSA of 50.22 Ų [1], 3‑(5‑methyl‑2‑thiazolidinyl)pyridine falls into a physicochemical space often associated with favorable CNS permeability. It can serve as a reference compound in computational models predicting blood‑brain barrier penetration, particularly when compared against the less lipophilic des‑methyl analog (LogP 0.8) [2] to calibrate the contribution of a single methyl group.

Metabolic Stability Optimization of Thiazolidine-Containing Lead Series

Given the documented susceptibility of unsubstituted thiazolidine rings to fragmentation [3], the 5‑methyl analog provides a tool to experimentally test whether steric shielding at the thiazolidine ring can mitigate metabolic degradation. Comparative microsomal stability assays between the methyl‑substituted and des‑methyl compounds would directly inform medicinal chemistry strategy.

Reference Standard for Analytical Method Development and Quality Control

The well‑defined physicochemical properties (density 1.115 g/cm³, boiling point 329 °C, LogP 2.13) [1] make this compound suitable as a reference standard for HPLC method development, purity validation, and logD determination in quality control workflows, particularly when differentiating closely eluting regioisomeric or methyl‑substituted analogs.

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